molecular formula C13H15BrClNO2 B2383543 5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide CAS No. 1179874-11-3

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide

Cat. No. B2383543
M. Wt: 332.62
InChI Key: OMASEMVLZMWPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide” is a chemical compound with the molecular formula C13H15BrClNO2 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of “5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide” can be represented by the InChI code: 1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide” is 332.62 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized are not available .

Scientific Research Applications

  • Electrochemical Bromofunctionalization of Alkenes

    • Field : Organic & Biomolecular Chemistry
    • Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
    • Method : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
    • Results : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
  • Synthesis and Reactions of Biphenyl Derivatives

    • Field : Organic Chemistry
    • Application : This review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .
    • Method : Detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
    • Results : This review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h4-6,9-10,17H,1-3,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMASEMVLZMWPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide

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